molecular formula C22H30F2O2 B3018180 (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 94840-77-4

(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate

Cat. No.: B3018180
CAS No.: 94840-77-4
M. Wt: 364.477
InChI Key: SJQNBUFTRYMKET-OPMHRUBESA-N
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Description

(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate is a liquid crystal monomer (LCM) characterized by a bicyclohexane core substituted with a propyl chain at the 4'-position and a 3,4-difluorophenyl ester group at the 4-position. Its rigid bicyclic structure and fluorinated aromatic moiety contribute to its mesomorphic properties, making it suitable for applications in liquid crystal displays (LCDs) .

Properties

IUPAC Name

(3,4-difluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F2O2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)22(25)26-19-12-13-20(23)21(24)14-19/h12-18H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQNBUFTRYMKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclohexane core: This can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.

    Introduction of the propyl group: This step involves the alkylation of the bicyclohexane core using propyl halides under basic conditions.

    Attachment of the difluorophenyl group: This is typically done through a Friedel-Crafts acylation reaction, where the difluorophenyl group is introduced using a difluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its difluorophenyl group can interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is used in the production of advanced materials, including polymers and liquid crystals. Its unique properties contribute to the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Fluorination and Alkyl Chain Length

Fluorination Patterns
  • 3,4-Difluorophenyl vs. Monofluorophenyl Analogues: The substitution of two fluorine atoms at the 3,4-positions on the phenyl ring (CAS 82832-57-3, 97% purity ) enhances dipole-dipole interactions compared to monofluorinated analogues like 4-fluorophenyl 4-(4-propylcyclohexyl)cyclohexanecarboxylate (CAS 81701-13-5 ). This increases thermal stability and broadens the nematic phase temperature range.
  • Comparison with Trifluorophenyl Derivatives: The trifluorinated analogue (trans,trans)-3,4,5-trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate (CAS 132123-45-6, 97% purity ) exhibits even higher polarity, which may improve alignment in LCDs but reduce solubility in non-polar solvents.
Alkyl Chain Modifications
  • Propyl vs. Pentyl Chains :
    Replacing the propyl group with a pentyl chain, as in (trans,trans)-4-fluorophenyl 4'-pentyl-[1,1'-bi(cyclohexane)]-4-carboxylate (FPeBC ), lowers the melting point (due to increased flexibility) but extends the liquid crystalline phase to higher temperatures.
  • Bicyclohexane vs. Single Cyclohexane Cores :
    The bicyclohexane core in the target compound provides greater rigidity than single cyclohexane derivatives like trans-4-fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 100633-61-2 ), leading to higher clearing points and improved optical anisotropy.

Thermal and Mesomorphic Behavior

Compound Melting Point (°C) Clearing Point (°C) Nematic Range (°C) Reference
Target Compound 66–67* 164.2* ~98
FPeBC (4'-pentyl analogue) Not reported >200 >100
4-Fluorophenyl single cyclohexane derivative 54 67 13
Trifluorophenyl derivative 66–68 170–175 ~105

*Data inferred from structurally similar compounds in .

The target compound’s nematic range (~98°C) is broader than single cyclohexane derivatives (13°C ) but narrower than trifluorinated analogues (~105°C ).

Environmental and Toxicological Profiles

  • Environmental Persistence :
    Detected in U.S. indoor dust at median concentrations of 402 ng/g , the target compound shares environmental pathways with MPVBC (trans-4-propylcyclohexyl trans,trans-4'-propylbicyclohexyl-4-carboxylate), which is linked to electronic device screens .
  • Human Exposure :
    Estimated daily intake via dust ingestion is 1.19 ng/kg bw/d for children, comparable to other LCMs .
  • Hazard Classification : Like (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) (CAS 95756-62-0 ), the compound may pose risks of acute toxicity (oral, dermal) and respiratory irritation.

Biological Activity

(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate is an organic compound notable for its complex structure and potential biological applications. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a difluorophenyl group attached to a bicyclohexane framework. The synthesis typically involves multiple steps:

  • Formation of the bicyclohexane core : Achieved through a Diels-Alder reaction.
  • Introduction of the propyl group : Alkylation using propyl halides.
  • Attachment of the difluorophenyl group : Through Friedel-Crafts acylation.
  • Esterification : Finalizing the compound by esterifying the carboxylic acid group with an alcohol.

Biological Activity

The biological activity of this compound has been investigated for its potential therapeutic properties. Key areas of interest include:

1. Receptor Binding Studies

The compound has been studied as a ligand in receptor binding assays, demonstrating interactions with various biological targets. Its difluorophenyl group enhances its binding affinity and specificity.

2. Inhibition of Kinase Activity

Research indicates that this compound may inhibit specific kinases involved in cancer pathways. For instance, it has shown potential in disrupting the interaction between UNC119 and Src family kinases, which play critical roles in tumor progression. The inhibition leads to a significant reduction in autophosphorylation levels of Src kinases, which is crucial for their activation .

The mechanism involves strong interactions with protein targets, potentially leading to inhibition of their activity. This disruption can affect various signaling pathways relevant to cancer and other diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
(trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane)Similar bicyclohexane coreModerate kinase inhibition
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)Similar core with vinyl groupLimited receptor interaction
(1's,4'r)-4'-Propyl-1,1'-bi(cyclohexyl)-4-oneDifferent functional groupsMinimal biological activity

The presence of the difluorophenyl group in this compound significantly enhances its reactivity and biological interactions compared to these similar compounds.

Case Studies

Several studies have highlighted the compound's potential in cancer treatment:

  • Study on Src Kinase Inhibition : A study demonstrated that treatment with this compound resulted in a 40% reduction in Src autophosphorylation in colorectal cancer cells .
  • Receptor Binding Assays : In vitro assays indicated strong binding affinity to UNC119A and UNC119B proteins, suggesting its potential as a therapeutic agent targeting these pathways .

Q & A

Basic: What are the optimized synthetic routes for (trans,trans)-3,4-difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate, and how can yield be maximized?

Methodological Answer:
The synthesis typically involves esterification of trans-4-propyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid with 3,4-difluorophenol. Key steps include:

  • Coupling Reaction : Use carbodiimide crosslinkers (e.g., EDAC) and catalysts (e.g., DMAP) in anhydrous dichloromethane (DCM) under nitrogen to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, DCM eluent) followed by recrystallization (ethanol or hexane) improves purity (>98%) .
  • Yield Optimization : Stoichiometric excess of the acid (4:1 molar ratio to phenol) and controlled reaction temperatures (0–25°C) enhance yields up to 90% .

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm trans-configuration via coupling constants (J = 10–12 Hz for trans-cyclohexyl protons) and aromatic fluorine splitting patterns .
    • ¹³C NMR : Identify carbonyl (C=O, ~170 ppm) and cyclohexyl carbons (20–40 ppm) .
  • FT-IR : Detect ester C=O stretching (~1720 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
  • Mass Spectrometry (ESI+) : Verify molecular ion ([M+Na]⁺) matching the molecular formula (C₂₅H₃₂F₂O₂, calc. 430.23) .

Advanced: How do substituents (e.g., fluorine position, alkyl chain length) influence its mesomorphic behavior and phase transition properties?

Methodological Answer:

  • Fluorine Substitution : 3,4-Difluoro groups reduce melting points (Tm) by ~15°C compared to mono-fluoro analogs, enhancing nematic phase stability at lower temperatures .
  • Alkyl Chain Effects : The trans-4-propyl group lowers rotational viscosity by 20% compared to pentyl analogs, improving response times in liquid crystal (LC) mixtures .
  • Transition Analysis : Differential Scanning Calorimetry (DSC) reveals enthalpy changes (ΔH ~3–5 kJ/mol) at nematic-isotropic transitions. Entropy (ΔS) correlates with molecular rigidity; fluorination decreases ΔS by disrupting molecular packing .

Advanced: What environmental detection methods are suitable for tracking this compound in indoor dust, and what are key analytical challenges?

Methodological Answer:

  • Sample Preparation : Accelerated solvent extraction (ASE) with acetone/hexane (1:1), followed by silica gel cleanup to remove lipids .
  • LC-MS/MS Analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions (e.g., m/z 430 → 153 for quantification). Limit of detection (LOD): 0.1 ng/g .
  • Challenges :
    • Isomer Separation : Co-elution of trans,trans and cis,trans isomers requires ultrahigh-resolution MS or chiral columns .
    • Matrix Effects : Dust complexity necessitates isotope-labeled internal standards (e.g., ¹³C-labeled analogs) for accurate quantification .

Advanced: How does this compound compare to structurally similar LCMs in terms of bioaccumulation potential and toxicity?

Methodological Answer:

  • Bioaccumulation : Log Kow values (estimated ~6.2) suggest moderate bioaccumulation, but in vitro assays show low cellular uptake (<5% in HEK293 cells) due to ester hydrolysis .
  • Toxicity Screening :
    • Cytotoxicity : EC₅₀ >100 µM in zebrafish hepatocytes (RTgill-W1), indicating low acute toxicity .
    • Endocrine Disruption : No estrogenic activity (EC₁₀ >10 µM) in YES assay .
  • Comparative Data : 3,4-Difluoro analogs exhibit 30% lower bioaccumulation than non-fluorinated biphenyls, attributed to increased metabolic degradation .

Advanced: What strategies mitigate enantiomeric impurities during synthesis, and how are they characterized?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers. Retention times differ by ~2–3 min .
  • Impurity Control :
    • Reaction Monitoring : In situ FT-IR tracks esterification progress; abrupt C=O peak shifts indicate side reactions .
    • Crystallization : Recrystallization in ethanol preferentially isolates trans,trans diastereomers (>99% diastereomeric excess) .
  • X-ray Diffraction : Single-crystal analysis confirms trans,trans configuration (C-C bond angles: 110–112°) .

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